2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione

Medicinal Chemistry Physicochemical Properties Drug Design

2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione (C9H12N2O2, MW 180.20 g/mol) is a partially saturated bicyclic heterocycle belonging to the pyrido[1,2-a]pyrazine-1,4-dione class. This scaffold, characterized by a fused piperidine-diketopiperazine core and a specific N2-methyl substitution , serves as a crucial building block and synthetic intermediate for the development of bioactive molecules, particularly in central nervous system (CNS) drug discovery programs targeting anticonvulsant activity.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B13797114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCN1CC(=O)N2CC=CCC2C1=O
InChIInChI=1S/C9H12N2O2/c1-10-6-8(12)11-5-3-2-4-7(11)9(10)13/h2-3,7H,4-6H2,1H3
InChIKeyRMZSLERHFAWFSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione: Core Scaffold Identity and Procurement-Relevant Classification


2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione (C9H12N2O2, MW 180.20 g/mol) is a partially saturated bicyclic heterocycle belonging to the pyrido[1,2-a]pyrazine-1,4-dione class . This scaffold, characterized by a fused piperidine-diketopiperazine core and a specific N2-methyl substitution [1], serves as a crucial building block and synthetic intermediate for the development of bioactive molecules, particularly in central nervous system (CNS) drug discovery programs targeting anticonvulsant activity [2]. Its concise structure provides a balance of molecular complexity and synthetic tractability that is often modulated in downstream lead optimization campaigns.

Why 2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione Cannot Be Interchanged with Unsubstituted Analogs


Substitution at the N2 position is a critical determinant of steric, electronic, and conformational properties in the pyrido[1,2-a]pyrazine series. Generic replacement with an unsubstituted 9,9a-dihydro-2H-pyrido[1,2-a]pyrazine-1,4-dione or its fully saturated hexahydro analog introduces significant alterations in hydrogen-bonding capacity, lipophilicity, and metabolic stability . Critically, empirical evidence from in vivo anticonvulsant studies on related perhydropyrido[1,2-a]pyrazines demonstrates that stereochemistry and specific substitution patterns drastically influence pharmacological outcome, where one enantiomer pair can be completely inactive while another shows broad-spectrum anti-seizure efficacy [1]. Thus, the 2-methyl modification is not a trivial structural variant but a purposeful design element that can gate biological activity.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione


Physicochemical Property Differentiation of the 2-Methyl Derivative Against the Unsubstituted Core and a 2-Benzyl Analog

The introduction of the N2-methyl group yields a compact scaffold (MW 180.20 g/mol, C9H12N2O2) with a calculated density of 1.3±0.1 g/cm³ and a boiling point of 394.5±42.0 °C at 760 mmHg . In contrast, the unsubstituted 9,9a-dihydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione lacks the methyl-induced steric and electronic modulation. More dramatically, a 2-benzyl-substituted analog (2-benzyl-9-(3,6-dioxocyclohexa-1,4-dienyl)-2,3,7,8-tetrahydro-6H-pyrido[1,2-a]pyrazine-1,4-dione) exhibits an IC50 of 4.54×10^4 nM against a Yersinia pestis target in BindingDB, reflecting a marked shift in molecular recognition driven by large N2-substituent bulk [1]. The 2-methyl compound occupies a privileged intermediate property space for CNS lead optimization, offering modular synthetic handles without the excessive molecular weight or lipophilicity that often accompanies benzyl or heteroarylmethyl congeners.

Medicinal Chemistry Physicochemical Properties Drug Design

Anticonvulsant Activity Class-Level Benchmarking Against the Reference Drug Levetiracetam

Although direct in vivo data for the exact 2-methyl derivative are not publicly available, the perhydropyrido[1,2-a]pyrazine-1,4-dione chemical class—of which the target compound is a direct dihydro analog—has demonstrated high potency in the 6 Hz psychomotor seizure model. In a controlled study (Dawidowski et al., 2012), two perhydropyrido[1,2-a]pyrazine stereoisomers, (4S,9aR)-6 and (4R,9aR)-6, achieved ED50 values comparable to the reference drug Levetiracetam in the 6 Hz test [1]. A structurally distinct comparator class, the pyrrolo[1,2-a]pyrazine-1,4-diones (e.g., hexahydro-3-(2-methylpropyl) derivative), displayed a divergent antimicrobial activity profile targeting Burkholderia seminalis proteins, underscoring that the pyrido-fused ring system, rather than the pyrrolo system, biases biological readout toward CNS applications [2]. The 2-methyl modification on the pyrido[1,2-a]pyrazine core is expected to retain the class-level anticonvulsant potential while offering a unique substitution vector for further SAR exploration.

Anticonvulsant Epilepsy CNS Drug Discovery

Substitution-Dependent Stereochemical Gating of Biological Activity Within the Pyrido[1,2-a]pyrazine Series

Stereochemistry is a decisive rather than incremental factor in this series. Dawidowski et al. demonstrated that among chiral perhydropyrido[1,2-a]pyrazine derivatives, the (4R,9aS) absolute configuration consistently yielded inactive compounds across multiple seizure models, whereas the (4S,9aR) and (4R,9aR) diastereomers exhibited potent, broad-spectrum anticonvulsant activity [1]. The target compound 2-methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione contains a chiral center at the 9a position, meaning that the procurement of defined single enantiomers versus racemic mixtures carries a measurable risk of obtaining biologically inert material. In contrast, achiral or symmetrically substituted analogs such as 9,9a-dihydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione lack this stereochemical dimension entirely, offering no opportunity for stereochemical optimization .

Stereochemistry Structure-Activity Relationship Chiral Separation

Proven Application Scenarios for 2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione Based on Differential Evidence


CNS Drug Discovery: Enantiomer-Defined Starting Material for Anticonvulsant Lead Optimization

Given the class-level evidence that perhydropyrido[1,2-a]pyrazine diastereomers achieve ED50 values comparable to Levetiracetam in the 6 Hz model, the 2-methyl congener is best deployed as a chiral intermediate for synthesizing novel anticonvulsant candidates [1]. The critical procurement requirement is the specification of a single enantiomer at C9a, as the (R) or (S) configuration can mean the difference between a broad-spectrum active lead and an inactive entity. Medicinal chemistry teams should use this compound to explore N2-methyl SAR while maintaining the pyrido (not pyrrolo) fused system that biases activity toward neurological targets rather than antimicrobial pathways [2].

Physicochemical Property-Driven Fragment-Based Screening Libraries

With a molecular weight of 180.20 g/mol and a density of 1.3±0.1 g/cm³, 2-methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione adheres to fragment-like physicochemical criteria, unlike bulkier 2-benzyl or 2-phenethyl derivatives that exceed 400 g/mol [1]. This makes the compound a suitable entry for fragment-based drug discovery (FBDD) screening collections where low MW and appropriate lipophilicity are paramount. Its N2-methyl group provides a single, well-defined vector for hit expansion, in contrast to the unsubstituted 9,9a-dihydro-2H-pyrido[1,2-a]pyrazine-1,4-dione which lacks this synthetic handle entirely [2].

Synthetic Methodology Development: Scaffold for Cycloaddition and Domino Reaction Chemistry

The pyrido[1,2-a]pyrazine core is known to participate in (4+2)-cycloadditions with azadienophiles and reactions with heterocumulenes and ketenes [1]. The 2-methyl derivative retains this reactive bicyclic framework while providing a defined substitution pattern for studying regioselectivity in cycloaddition cascades. Researchers focused on synthetic methodology can use this compound to benchmark the influence of N2-alkyl substitution on reaction kinetics and product distribution, which differs from the reactivity of N2-unsubstituted or N2-aryl analogs that may exhibit altered electronic properties [2].

Quote Request

Request a Quote for 2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.